1,4,7,11-Tetraazacyclotetradecane
Description
Properties
Molecular Formula |
C10H24N4 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,4,7,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4/c1-3-11-4-2-6-13-8-10-14-9-7-12-5-1/h11-14H,1-10H2 |
InChI Key |
YDVODBIDDSGKAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCNCCNCCNC1 |
Origin of Product |
United States |
Scientific Research Applications
Coordination Chemistry
Metal Ion Complexation
1,4,7,11-Tetraazacyclotetradecane acts as a highly effective ligand for forming stable complexes with transition metal ions such as cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺). The macrocyclic structure allows for the encapsulation of these metal ions in various coordination environments.
| Metal Ion | Coordination Mode | Stability |
|---|---|---|
| Co²⁺ | Insertion | High |
| Ni²⁺ | Insertion | Moderate |
| Cu²⁺ | Insertion | High |
| Zn²⁺ | Insertion | Moderate |
The stability of these complexes is crucial for applications in catalysis and materials science. For instance, cyclam-based complexes have been studied for their electronic and magnetic properties, which are essential for developing new materials with tailored functionalities .
Biological Applications
Radiopharmaceuticals
One significant application of 1,4,7,11-tetraazacyclotetradecane is in the field of radiopharmaceuticals. It serves as a chelating agent for radiometals like copper-64 (), which is utilized in positron emission tomography (PET) imaging. Studies have shown that -TETA-OC (a derivative of cyclam) effectively targets somatostatin receptor-positive tumors, demonstrating its potential in cancer diagnostics and therapy .
- Case Study: Tumor Imaging
Industrial Applications
Antioxidants and Rubber Processing
1,4,7,11-Tetraazacyclotetradecane is also utilized as an antioxidant in rubber processing. Its ability to stabilize free radicals makes it valuable for enhancing the durability and longevity of rubber products. Additionally, it plays a role in the synthesis of plerixafor derivatives, which are used in stem cell mobilization therapies .
Summary of Key Findings
The applications of 1,4,7,11-tetraazacyclotetradecane span multiple domains:
- Coordination Chemistry : Forms stable complexes with various metal ions.
- Biological Applications : Used in radiopharmaceuticals for tumor imaging and therapy.
- Industrial Uses : Acts as an antioxidant in rubber processing and aids in synthesizing pharmaceutical compounds.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 14-Membered Macrocycles
| Compound Name | Donor Atoms | Substituents | Key Structural Features |
|---|---|---|---|
| 1,4,7,11-Tetraazacyclotetradecane | 4N | None | Trans-II coordination; equatorial N donors |
| 1-Oxa-4,8,12-triazacyclotetradecane | 3N, 1O | None | Oxygen donor replaces one N; trans-II geometry |
| Cyclam (1,4,8,11-Tetraazacyclotetradecane) | 4N | None | Alternating ethylene/propylene spacers |
| TMC (1,4,8,11-Tetramethylcyclam) | 4N | Methyl groups | Steric hindrance alters coordination modes |
| TETA (1,4,7,11-Tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid) | 4N, 4O | Acetic acid arms | Chelates metals (e.g., Cu²⁺) for medical use |
Key Differences :
- Donor Atom Modulation: The replacement of one nitrogen with oxygen in 1-oxa-4,8,12-triazacyclotetradecane reduces the ligand’s basicity and alters metal-binding kinetics, favoring softer metal ions .
- Substituent Effects : Methyl groups in TMC impose steric constraints, leading to square pyramidal geometries in nickel(II) complexes instead of octahedral .
Coordination Behavior and Stability
- Cobalt(III) Complexes : Both 1,4,7,11-tetraazacyclotetradecane and its oxa-analogue form stable cobalt(III) complexes with distorted octahedral geometries. Time-course UV-Vis studies confirm their stability in solution over 24 hours .
- Iron(IV) Complexes : When compared to TMC-supported oxoiron(IV) species, the N₃O macrocycle TMCO enhances reactivity by stabilizing a high-spin (S=2) state, enabling 10⁵–10⁶-fold faster hydrogen-atom transfer (HAT) rates .
- Nickel(II) Complexes : Cyclam derivatives with methyl substituents (e.g., Me₄cyclam) adopt square pyramidal geometries due to steric effects, whereas unsubstituted cyclam favors octahedral coordination .
Table 2: Comparative Bioactivity and Reactivity
Notable Findings:
- The cytotoxicity of cobalt(III) complexes with 1,4,7,11-tetraazacyclotetradecane arises from the intact metal-ligand structure, as free Co²⁺ or the macrocycle alone show negligible activity .
- Cyclam-based nickel(II) complexes exhibit variable catalytic activity in water oxidation, influenced by steric and electronic effects .
Preparation Methods
Traditional Cyclization of Acyclic Tetraamines
The cyclization of acyclic tetraamines represents a foundational approach to cyclam synthesis. Early methods relied on the condensation of linear polyamine precursors under high-dilution conditions to favor macrocycle formation over polymerization. For instance, the reaction of 1,3-diaminopropane with formaldehyde and glyoxal in aqueous ammonia yields a tetramine intermediate, which undergoes cyclization in the presence of nickel(II) templates . However, this method suffers from low yields (30–40%) and requires stringent control of stoichiometry and reaction kinetics.
A notable improvement involves the use of chloroacetyl chloride as a bridging agent. In a three-step process developed by , 1,3-diaminopropane undergoes bisacylation with chloroacetyl chloride to form a dichlorodiamide intermediate. Subsequent cyclization in basic media produces dioxocyclam, which is reduced to cyclam using lithium aluminum hydride (LiAlH4). This route achieves higher yields (65–70%) and avoids the need for metal templating .
Table 1: Reaction Parameters for Bisacylation-Cyclization-Reduction Method
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1,3-Diaminopropane, Chloroacetyl Chloride, K₂CO₃ | 0–5°C | 2 | 85 |
| 2 | NaOH, Ethanol | Reflux | 12 | 75 |
| 3 | LiAlH₄, THF | 65°C | 6 | 90 |
Functionalization and Dimerization Strategies
Recent patents highlight strategies for synthesizing cyclam dimers, which indirectly inform monomer production. For example, discloses a process where an acyclic tetraamine is selectively functionalized with tosyl groups, dimerized via a 1,4-phenylenebis(methylene) bridge, and cyclized under basic conditions. While this method primarily targets dimeric structures, the intermediate acyclic precursors provide insights into cyclam’s stereoelectronic requirements. Detosylation of the cyclized product using HBr/acetic acid restores the free amine groups, yielding the final macrocycle .
This approach underscores the importance of protecting-group strategies in mitigating side reactions. The use of tosyl groups enhances solubility during cyclization, while subsequent acidic hydrolysis ensures high purity (>95%) .
Protection/Deprotection Techniques in Derivative Synthesis
The synthesis of functionalized cyclam derivatives often employs tert-butoxycarbonyl (Boc) groups to shield amine sites during intermediate steps. As detailed in , cyclam is treated with di-tert-butyl dicarbonate in dichloromethane under a dinitrogen atmosphere, selectively protecting three amine groups. The remaining amine is then functionalized with a 4-nitrophenyl group via nucleophilic aromatic substitution. Final deprotection with trifluoroacetic acid yields 1-(4-nitrophenyl)-cyclam with minimal byproducts .
Table 2: Boc Protection/Deprotection Protocol
| Parameter | Details |
|---|---|
| Protection Agent | Di-tert-butyl Dicarbonate (2.2 eq) |
| Solvent | Anhydrous CH₂Cl₂ |
| Temperature | -15°C to Room Temperature |
| Deprotection Agent | Trifluoroacetic Acid |
| Purification | Liquid Chromatography (Ethyl Acetate:MeOH 9:1) |
Comparative Analysis of Synthetic Routes
A critical evaluation of the above methods reveals trade-offs between yield, scalability, and operational complexity:
-
Bisacylation-Reduction Route ( ) : Offers superior yields (70% overall) and avoids toxic metal templates but requires handling moisture-sensitive reagents like LiAlH₄.
-
Dimerization-Cyclization Route ( ) : Ideal for producing bridged derivatives but involves multistep detosylation, increasing process time.
-
Boc-Mediated Synthesis ( ) : Enables precise functionalization but demands anhydrous conditions and costly Boc reagents.
Environmental and Industrial Considerations
Efforts to streamline cyclam synthesis have prioritized greener solvents (e.g., ethanol replacing dichloromethane) and catalytic methods to reduce waste. The bisacylation route ( ) exemplifies this trend, utilizing aqueous workups and recyclable solvents. Conversely, traditional nickel-templated methods are increasingly obsolete due to heavy metal contamination risks.
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives of 1,4,7,11-tetraazacyclotetradecane?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
